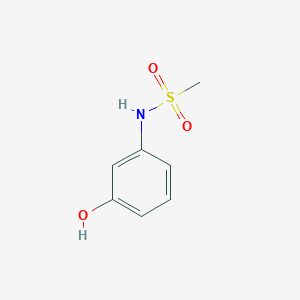

N-(3-hydroxyphenyl)methanesulfonamide

Description

Overview of Academic Research on Sulfonamide Derivatives

Academic research into sulfonamide derivatives has a rich history, stemming from the discovery of their antimicrobial properties. This initial breakthrough paved the way for the development of a plethora of "sulfa drugs." Over the decades, scientific investigation has revealed that the biological activity of sulfonamides is not limited to their antibacterial effects. researchgate.netmostwiedzy.pl Researchers have successfully synthesized and evaluated numerous sulfonamide derivatives exhibiting a wide range of pharmacological activities, including antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties. researchgate.netmostwiedzy.pl

The versatility of the sulfonamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological and physicochemical properties. nih.gov The general structure, R-SO2NH-R', provides two key sites for modification, the aromatic ring (R) and the amide nitrogen (R'), allowing for the introduction of various functional groups to modulate activity and selectivity. This structural flexibility has been a driving force behind the sustained interest in this class of compounds within the academic and pharmaceutical sectors.

Research Significance of N-(3-hydroxyphenyl)methanesulfonamide within the Sulfonamide Class

While extensive research exists for the broader sulfonamide class, specific academic focus on this compound has been more niche. Its significance in research often lies in its role as a chemical intermediate or a structural motif within more complex molecules. The presence of the hydroxyl group on the phenyl ring at the meta position offers a potential site for further chemical reactions and interactions with biological targets.

The structural characteristics of this compound, combining a methanesulfonamide (B31651) group with a hydroxyphenyl moiety, make it a compound of interest for structure-activity relationship (SAR) studies. By comparing its biological activities with those of its ortho- and para-isomers, researchers can gain insights into the influence of substituent positioning on pharmacological effects.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| CAS Number | 71290-40-9 |

| Canonical SMILES | CS(=O)(=O)NC1=CC(=CC=C1)O mdpi.com |

| InChI Key | DJQWZMOQUBMZGR-UHFFFAOYSA-N mdpi.com |

Detailed research findings specifically elucidating the synthesis, characterization, and biological evaluation of this compound are not extensively documented in publicly available scientific literature. Much of the available information pertains to its role as a building block in the synthesis of more complex sulfonamide derivatives or its inclusion in large chemical libraries for high-throughput screening. The synthesis of a related compound, 4-Amino-N-(3-hydroxyphenyl)benzenesulfonamide, has been described, involving the reaction of 4-acetamidobenzene-1-sulfonyl chloride with 3-aminophenol (B1664112) followed by deprotection. mostwiedzy.pl While not a direct synthesis of the target compound, it illustrates a general synthetic strategy for related structures.

Further targeted research is necessary to fully elucidate the specific chemical and biological properties of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQWZMOQUBMZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71290-40-9 | |

| Record name | N-(3-hydroxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Hydroxyphenyl Methanesulfonamide and Analogues

Established Synthetic Routes and Reaction Conditions

The established synthetic pathways to N-(3-hydroxyphenyl)methanesulfonamide primarily revolve around the formation of the sulfonamide bond and the manipulation of functional groups on the aromatic ring. These routes are designed to be efficient and scalable, allowing for the preparation of the target compound and its derivatives for various research applications.

Aminophenol-Based Synthesis

A direct and common approach for the synthesis of this compound is the reaction of 3-aminophenol (B1664112) with methanesulfonyl chloride. This method takes advantage of the nucleophilic character of the amino group, which readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

3-Aminophenol itself can be prepared through several methods, including the reduction of 3-nitrophenol (B1666305) or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org One of the most relevant applications of 3-aminophenol is in the synthesis of 3-(diethylamino)phenol, a precursor to fluorescent dyes like rhodamine B. wikipedia.org

Table 1: Reaction Conditions for Aminophenol-Based Synthesis

| Reactants | Reagents | Solvent | Temperature | Time | Product |

| 3-Aminophenol, Methanesulfonyl chloride | Pyridine (B92270) | Dichloromethane (B109758) | 0 °C to rt | 12 h | This compound |

Nucleophilic Substitution Reactions in Phenol (B47542) Derivatives

An alternative strategy involves the use of nucleophilic substitution reactions on phenol derivatives. This can include the formation of an arylsulfonate ester from a phenol, which can then be further manipulated. Arylsulfonates can be synthesized from phenol derivatives and sulfonyl chlorides and serve as electrophilic partners in subsequent reactions. researchtrends.netsemanticscholar.org The crystalline nature of arylsulfonates often simplifies their purification and storage. researchtrends.netsemanticscholar.org

A new method for preparing sulfonamides involves the aminolysis of p-nitrophenylsulfonates, where p-nitrophenoxide acts as a suitable leaving group. nih.gov This method has been shown to be effective with a variety of amines, yielding the desired sulfonamides in good yields. nih.gov

Reduction Methodologies for Precursors

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of this compound, particularly when starting from nitrophenol precursors. A common precursor, 3-nitrophenol, can be reduced to 3-aminophenol, which then undergoes methanesulfonylation.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like platinum(IV) oxide or Raney nickel is a common method. wikipedia.org Another approach is the use of iron metal in refluxing acetic acid. wikipedia.org A synthetic method for 2-aminophenol-4-sulfonamide involves a reduction reaction using iron powder and activated carbon in acetic acid at 105 °C. google.com The selective reduction of dinitrophenols can also be achieved using an alkali metal sulfide (B99878) at approximately 20-25 °C, followed by heating to around 80 °C. google.com

Table 2: Reduction Conditions for Nitroaryl Precursors

| Starting Material | Reducing Agent(s) | Solvent | Temperature | Product |

| 3-Nitrophenol | H₂, Pd/C | Ethanol | Room Temperature | 3-Aminophenol |

| 2-Nitro-chlorobenzene-4-sulphonamide | Iron powder, Activated Carbon | Acetic Acid | 105 °C | 2-Amino-chlorobenzene-4-sulphonamide |

| 2,4-Dinitrophenol | Sodium disulfide | Aqueous solution | 25 °C then 80 °C | 2-Amino-4-nitrophenol |

Methanesulfonylation Procedures

The introduction of the methanesulfonyl group is a critical step and is typically achieved through methanesulfonylation of an amino group. The most common reagent for this purpose is methanesulfonyl chloride. The reaction is generally performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction. The choice of solvent can vary, with dichloromethane or tetrahydrofuran (B95107) being common options.

Cyclization Reactions in Related Scaffold Synthesis

While not directly leading to the synthesis of this compound itself, cyclization reactions are important in the synthesis of related heterocyclic scaffolds that may incorporate the N-(hydroxyphenyl)methanesulfonamide moiety. For instance, unsaturated N-acyl sulfonamides can undergo cobalt-catalyzed cycloisomerization to form N-sulfonyl lactams and imidates. nih.govresearchgate.net This transformation shows good functional group tolerance. nih.govresearchgate.net Such reactions highlight the versatility of the sulfonamide group in constructing more complex molecular architectures. Another example involves the intramolecular acylation of sulfonyl carbanions derived from γ and δ-hydroxysulfone tert-butyl ester derivatives to produce functionalized cyclic ethers. researchgate.net

Demethylation Strategies of Methoxy (B1213986) Precursors

In many synthetic routes, a methoxy group is used as a protecting group for the phenol. The final step in such a synthesis is the demethylation of the methoxy precursor, N-(3-methoxyphenyl)methanesulfonamide, to yield the desired this compound.

A common and effective reagent for this ether cleavage is boron tribromide (BBr₃). nih.gov This powerful Lewis acid readily cleaves aryl methyl ethers to the corresponding phenols. The reaction is typically performed in a chlorinated solvent like dichloromethane at low temperatures. Another approach for demethylation involves the use of 3-mercaptopropionic acid, which has been shown to be an efficient reagent for demethylating aromatic methyl ethers. google.com

Table 3: Demethylation Conditions for Methoxy Precursors

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| N-(2-(3-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide | BBr₃ | Dichloromethane | -78 °C to rt | N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | nih.gov |

| Aromatic methyl ethers | 3-Mercaptopropionic acid | - | - | Corresponding phenols | google.com |

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry has focused on developing more efficient, versatile, and scalable methods for constructing N-aryl sulfonamides, moving beyond the limitations of classical approaches.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for C-N bond formation. numberanalytics.com This methodology offers significant advantages over Ullmann coupling, including milder reaction conditions, lower catalyst loadings, broader substrate scope, and higher functional group tolerance.

The synthesis of this compound via this route would involve coupling methanesulfonamide (B31651) with a 3-halo-phenol or a related triflate derivative. The catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is paramount to the success of the reaction.

Key Ligands for Sulfonamide Arylation:

Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sulfonamides with aryl chlorides, bromides, and triflates.

Other Phosphines: Di-tert-butylphosphino-based ligands have also demonstrated high efficacy.

The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), in an aprotic polar solvent like THF or toluene. numberanalytics.com

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | Aryl chlorides, bromides, triflates |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ / K₃PO₄ | Dioxane / t-AmylOH | 100-120 | Handles more sensitive functional groups |

| G3-XPhos Precatalyst | (Internal) | LHMDS | THF | 65 | High efficiency for challenging substrates |

This interactive table compares different palladium catalyst systems for the N-arylation of sulfonamides.

Translating a laboratory synthesis to an industrial scale introduces numerous challenges related to cost, safety, efficiency, and regulatory compliance. For the production of N-aryl sulfonamides like this compound, scalability of both Ullmann and Buchwald-Hartwig reactions must be considered.

Scalability Challenges:

Catalyst Cost and Loading: Palladium is a precious and expensive metal. On an industrial scale, minimizing catalyst loading (often to ppm levels) is crucial for economic viability. This requires highly active and robust catalysts.

Reagent Handling and Safety: Strong, air-sensitive bases like NaOtBu and pyrophoric reagents can be difficult and hazardous to handle in large quantities. Highly exothermic reactions, such as the nitration of a precursor, require careful thermal management to prevent runaways. cetjournal.itcetjournal.it

Solvent and Waste Management: The use of large volumes of organic solvents (e.g., toluene, dioxane) creates significant environmental and cost burdens related to disposal and recovery.

Purification: Removing residual palladium and other process impurities to meet the stringent purity requirements for active pharmaceutical ingredients (APIs) often requires specialized and costly purification techniques.

Process intensification, which involves making chemical processes safer, more efficient, and more sustainable, is a key focus. This can involve switching from traditional batch reactors to continuous flow systems. cetjournal.itcetjournal.it

Achieving high yield and purity is paramount in pharmaceutical manufacturing. The optimization of reaction conditions is a systematic process often aided by Design of Experiments (DoE), a statistical approach that allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions efficiently. mdpi.com

For a Buchwald-Hartwig amination, parameters to be optimized include:

Catalyst/Ligand Ratio: Fine-tuning the ratio can improve catalytic turnover and reduce side reactions.

Base: The choice and amount of base can significantly affect reaction rate and selectivity. Weaker bases may be preferred for base-sensitive substrates.

Solvent: The solvent influences solubility, reaction kinetics, and catalyst stability.

Temperature and Reaction Time: These parameters are balanced to ensure complete conversion while minimizing the formation of degradation products.

For example, a study on a kiloscale Buchwald-Hartwig amination identified Pd(dba)₂ with BINAP and Cs₂CO₃ in THF as the most effective system, highlighting the need for careful selection of each component for a specific transformation. acs.org The goal is to define a robust process window where the reaction consistently delivers the product in high yield and purity despite minor variations in conditions.

Continuous flow chemistry represents a paradigm shift from traditional batch processing and offers significant advantages for the synthesis of sulfonamides, particularly at scale. acs.org In a flow reactor, reagents are continuously pumped through a heated tube or channel where they mix and react.

Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent thermal runaways. rsc.org

Improved Efficiency and Yield: Precise control over reaction time, temperature, and mixing can lead to higher yields and fewer byproducts.

Scalability: Production can be scaled up by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. mdpi.com

Automation: Flow systems are readily automated, allowing for unattended operation and high-throughput screening of reaction conditions.

Automated synthesis platforms, often coupled with flow reactors, have been developed for the rapid generation of compound libraries. acs.orgnih.gov For sulfonamides, a "catch and release" protocol can be used where a primary sulfonamide is immobilized on a solid support in a reactor column, alkylated or arylated in the flow stream, and then cleaved to release the pure product, streamlining the synthesis and purification process. acs.orgacs.orgnih.gov Such systems are invaluable for drug discovery efforts, enabling the rapid synthesis of a diverse array of sulfonamide analogues for biological screening.

Chemical Reactivity and Derivatization of N 3 Hydroxyphenyl Methanesulfonamide

Intrinsic Reactivity Profile

The phenolic hydroxyl group is susceptible to oxidation, a common reaction for phenols. The ease of oxidation is influenced by the substituents on the aromatic ring. In the case of N-(3-hydroxyphenyl)methanesulfonamide, the methanesulfonamide (B31651) group, being electron-withdrawing, can influence the oxidation potential of the phenol (B47542).

Common oxidizing agents can transform the hydroxyl group into various products. For instance, mild oxidation may lead to the formation of quinone-like structures, while stronger oxidizing conditions can result in ring-opening or polymerization. The presence of the sulfonamide group may offer some stability against oxidative degradation compared to unsubstituted phenol, though specific experimental data on this is limited.

Table 1: Plausible Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Fremy's salt (Potassium nitrosodisulfonate) | Quinone derivatives | Mild, aqueous solution |

| Salcomine-O2 | Quinone derivatives | Catalytic, in organic solvent |

The sulfonamide group is generally stable and resistant to chemical reduction. Cleavage of the sulfur-nitrogen bond in sulfonamides typically requires harsh reducing conditions. Reagents such as sodium in liquid ammonia (B1221849) or lithium aluminum hydride can achieve this reduction, but these conditions may also affect other functional groups in the molecule. strath.ac.uk Milder, more selective methods for sulfonamide reduction are an area of ongoing research. For instance, the use of a neutral organic super-electron-donor reagent has been reported for the reductive cleavage of arenesulfonyl groups, though its applicability to methanesulfonamides would require specific investigation. strath.ac.uk

Table 2: Potential Reduction Reactions of the Sulfonamide Moiety

| Reducing Agent | Potential Product(s) | Notes |

|---|---|---|

| Sodium in liquid ammonia | 3-aminophenol (B1664112) and methanesulfinic acid | Harsh conditions, potential for over-reduction |

| Lithium aluminum hydride (LiAlH4) | 3-aminophenol and methanethiol | Very strong reducing agent, lacks selectivity |

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group. In the case of this compound, the ring is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution under standard conditions.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | N-(3-hydroxy-X-nitrophenyl)methanesulfonamide (X = 2, 4, 6) |

| Bromination | Br2, FeBr3 | N-(X-bromo-3-hydroxyphenyl)methanesulfonamide (X = 2, 4, 6) |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | N-(X-acyl-3-hydroxyphenyl)methanesulfonamide (X = 2, 4, 6) |

Synthesis of this compound Analogues and Probes

The structural features of this compound make it a versatile scaffold for the synthesis of analogues and chemical biology probes. Derivatization can be targeted at the hydroxyl group, the sulfonamide nitrogen, or the phenyl ring.

Derivatization of the functional groups in this compound allows for the systematic exploration of structure-activity relationships and the development of compounds with tailored properties.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. This strategy can be used to introduce a variety of substituents, including alkyl chains, fluorescent tags, or reactive handles for bioconjugation. researchgate.net

Derivatization of the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. However, this reaction can sometimes be challenging and may require specific catalysts, such as palladium complexes for N-arylation. acs.org

Derivatization of the Phenyl Ring: As discussed in section 3.1.3, the phenyl ring can be functionalized via electrophilic aromatic substitution. This allows for the introduction of a wide range of substituents at specific positions on the ring, further expanding the chemical diversity of the analogues.

Table 4: Examples of Derivatization Strategies

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Hydroxyl | Alkylation (Williamson ether synthesis) | Alkyl halide, Base (e.g., K2CO3) | Ether |

| Hydroxyl | Acylation | Acyl chloride or anhydride, Base (e.g., pyridine) | Ester |

| Sulfonamide N-H | N-Alkylation | Alkyl halide, Strong base | N-alkylated sulfonamide |

| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro-substituted analogue |

Chemical biology probes are essential tools for studying biological systems. The this compound core can be incorporated into such probes to investigate the roles of molecules with similar structures in biological processes. The design of these probes typically involves the introduction of two key components: a reporter group and a reactive group.

Reporter Groups: These are moieties that allow for the detection and visualization of the probe. Common reporter groups include fluorophores (for fluorescence microscopy), biotin (B1667282) (for affinity purification), or isotopically labeled tags (for mass spectrometry-based detection).

Reactive Groups: These are functional groups that can form a covalent bond with a biological target, enabling target identification and characterization. Examples include photoaffinity labels, electrophilic "warheads," or functional groups for "click" chemistry, such as alkynes or azides. ljmu.ac.uk

The synthesis of such probes would involve the derivatization strategies outlined in section 3.2.1 to attach the desired reporter and reactive groups to the this compound scaffold. For example, a fluorescent probe could be synthesized by attaching a fluorophore to the hydroxyl group via an ether or ester linkage. A probe for target identification could be created by introducing an alkyne handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a reporter-tagged azide. ljmu.ac.uk The development of sulfonyl fluoride-based chemical probes has also emerged as a strategy to covalently engage specific amino acid residues in proteins. rsc.org

Incorporation into Complex Molecular Scaffolds

The strategic incorporation of this compound into more complex molecular frameworks is a key aspect of its utility in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic phenol and a sulfonamide moiety, allows for a variety of chemical transformations that enable its integration as a structural component in larger, more intricate molecules. This section explores the methodologies and outcomes of such incorporations, highlighting the versatility of this compound as a building block.

Detailed research has demonstrated the reactivity of the phenolic hydroxyl group and the nitrogen atom of the sulfonamide in various cyclization and condensation reactions. These reactions are instrumental in forming heterocyclic systems, which are prevalent in many biologically active compounds. The precise reaction conditions and the choice of co-reactants dictate the final scaffold, leading to a diverse range of potential molecular architectures.

One of the notable applications of this compound is in the synthesis of novel benzoxazine-based monomers. These monomers are subsequently utilized in the production of high-performance polymers. The incorporation of the methanesulfonamide group into the polymer backbone imparts desirable properties such as enhanced thermal stability and flame retardancy. The synthesis and characterization of these polymers have been a subject of significant research, with detailed findings on their physical and chemical properties being reported.

The following table summarizes a selection of complex molecular scaffolds that have been synthesized using this compound as a key starting material or intermediate. The table includes the type of scaffold, the synthetic methodology employed, and the key characteristics of the resulting compounds.

| Scaffold Type | Synthetic Methodology | Key Characteristics of Resulting Compounds |

| Benzoxazine Monomers | Mannich-like condensation of this compound, a primary amine, and formaldehyde. | High thermal stability, potential for polymerization into polybenzoxazines with tailored properties. |

| Substituted Thiophenes | Gewald multicomponent reaction involving this compound as the amine component. | Formation of highly functionalized thiophene (B33073) rings, which are important pharmacophores. |

| Fused Pyrimidine Systems | Cyclocondensation reactions with dicarbonyl compounds or their equivalents. | Access to bicyclic and tricyclic nitrogen-containing heterocycles with potential biological activity. |

Further research into the derivatization of this compound continues to uncover new pathways for its incorporation into diverse and complex molecular scaffolds. These investigations are crucial for expanding the chemical space accessible to medicinal chemists and material scientists, paving the way for the development of novel therapeutic agents and advanced materials.

Structural Elucidation and Spectroscopic Analysis of N 3 Hydroxyphenyl Methanesulfonamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of N-(3-hydroxyphenyl)methanesulfonamide, providing a non-destructive means to probe its molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of protons and carbons within the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, aromatic, amine, and hydroxyl protons. The protons of the methyl group attached to the sulfur atom (CH₃SO₂) are anticipated to appear as a sharp singlet in the upfield region. The aromatic protons of the 3-hydroxyphenyl ring will present as a complex multiplet pattern in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The labile protons of the sulfonamide (SO₂NH) and hydroxyl (OH) groups will each appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show seven distinct signals. The methyl carbon will appear at the highest field (lowest chemical shift). The six aromatic carbons will resonate in the downfield region, with the carbons directly bonded to the oxygen (C-O) and nitrogen (C-N) atoms appearing at the lowest fields within the aromatic region due to the deshielding effects of these heteroatoms. Studies on a wide range of N-(substituted phenyl)-methanesulfonamides have established characteristic chemical shift ranges for the carbons and protons in these systems. researchgate.netznaturforsch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ | Singlet | ~40 |

| Aromatic C-H | Multiplet | ~108-131 |

| Aromatic C-N | - | ~139 |

| Aromatic C-O | - | ~158 |

| NH | Broad Singlet | - |

| OH | Broad Singlet | - |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound provides direct evidence for its key structural features.

The spectrum is characterized by a broad absorption band in the high-frequency region (around 3400-3200 cm⁻¹) corresponding to the O-H stretching vibration of the phenolic group, often overlapping with the N-H stretching vibration of the sulfonamide group. researchgate.net The sulfonamide group itself gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric SO₂ stretching vibrations, typically found in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. researchgate.netznaturforsch.com The S-N stretching vibration is also observable, generally in the 926–833 cm⁻¹ range. researchgate.netznaturforsch.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3400-3200 (Broad) |

| N-H Stretch | Sulfonamide -NH- | ~3298–3232 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| S=O Asymmetric Stretch | Sulfonyl -SO₂- | ~1331–1317 (Strong) |

| S=O Symmetric Stretch | Sulfonyl -SO₂- | ~1157–1139 (Strong) |

| S-N Stretch | Sulfonamide | ~926–833 |

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring.

The phenyl ring acts as a chromophore, the part of the molecule responsible for absorbing light. The hydroxyl (-OH) and methanesulfonamide (B31651) (-NHSO₂CH₃) groups act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic ring. These transitions typically result in two main absorption bands for substituted benzenes, analogous to the E2-band (around 200-230 nm) and the B-band (around 250-280 nm) of benzene. The presence of the auxochromes, particularly the electron-donating hydroxyl group, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. mu-varna.bgresearchgate.net

X-ray Crystallography Studies of Related Sulfonamide Compounds

In the solid state, the sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. The S-O bond lengths are consistently found to be shorter than the S-N bond, indicative of significant double-bond character. For example, typical S-O bond distances are around 1.42-1.43 Å, while the S-N bond is longer, approximately 1.65 Å.

A crucial feature of sulfonamide crystal structures is the prevalence of hydrogen bonding. The sulfonamide N-H group is a potent hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. acs.orgrsc.org This frequently leads to the formation of robust intermolecular hydrogen-bonding networks, such as dimers or extended chains, which dictate the crystal packing. In this compound, the phenolic O-H group provides an additional site for hydrogen bonding, potentially leading to more complex and stable three-dimensional supramolecular architectures.

Theoretical and Computational Chemistry Studies on N 3 Hydroxyphenyl Methanesulfonamide

Quantum-Chemical Calculations and Molecular Modeling

Quantum-chemical calculations serve as a cornerstone for understanding the intrinsic properties of a molecule. These computations are used to model the molecule's behavior at an atomic level, predicting its structure, stability, and reactivity.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. For molecules like N-(3-hydroxyphenyl)methanesulfonamide, methods such as Density Functional Theory (DFT) are commonly employed to achieve an accurate optimized geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S-N | 1.65 Å |

| Bond Length (Å) | S=O | 1.45 Å |

| Bond Angle (°) | O=S=O | 120.5° |

| Bond Angle (°) | C-S-N | 105.8° |

| Dihedral Angle (°) | C-S-N-C | 75.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity. nih.govnih.gov These orbital energies are standard outputs of quantum-chemical calculations.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -9.15 eV |

| LUMO Energy | -0.55 eV |

| HOMO-LUMO Gap (ΔE) | 8.60 eV |

Computational methods can predict the electronic absorption (UV-Vis) spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules, providing information on excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govmdpi.com These calculations can identify the specific molecular orbitals involved in electronic transitions, such as the common π → π* and n → π* transitions in aromatic compounds. nih.gov Often, these simulations incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. mdpi.com

| Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 275 nm | 4.51 eV | 0.45 | HOMO → LUMO |

| 230 nm | 5.39 eV | 0.21 | HOMO-1 → LUMO |

| 215 nm | 5.77 eV | 0.15 | HOMO → LUMO+1 |

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium-sized organic molecules. mdpi.com It offers a favorable balance between computational cost and accuracy by approximating the many-electron system based on its electron density. mdpi.com Functionals such as B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently used to investigate the properties of sulfonamides and related compounds. nih.govresearchgate.net DFT is the underlying theory for many of the applications already discussed, including geometry optimization, the calculation of vibrational frequencies, determination of FMO energies, and the prediction of UV-Vis spectra through its time-dependent extension (TD-DFT). nih.gov

Semiempirical quantum chemistry methods offer a faster, though generally less accurate, alternative to DFT. gaussian.com These methods, such as AM1 (Austin Model 1) and PM6 (Parameterization Method 6), simplify calculations by incorporating experimental data (parameters) into the Hamiltonian. researchgate.net They are particularly useful for preliminary calculations on larger molecules or for screening large numbers of compounds where DFT would be computationally prohibitive. While methods like PM6 have been shown to be broadly applicable, they can have known deficiencies, such as underestimating the strength of hydrogen bonds, which sometimes necessitates the use of dispersion and hydrogen-bond correction terms. scispace.commdpi.com

| Method | Predicted Heat of Formation (kcal/mol) |

|---|---|

| AM1 | -125.5 |

| PM3 | -132.1 |

| PM6 | -130.8 |

Computational Approaches to Molecular Interactions

Beyond the properties of a single molecule, computational chemistry is used to study how this compound interacts with itself and with other molecules. These intermolecular interactions, such as hydrogen bonding and π-π stacking, are critical for determining the compound's solid-state structure (crystal packing) and its potential interactions with biological macromolecules. nih.gov

DFT calculations can be performed on molecular dimers or larger clusters to quantify the strength of these non-covalent interactions. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. nih.gov These maps reveal electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for hydrogen bonding, as well as electrophilic and nucleophilic interactions. researchgate.net For this compound, the hydroxyl (-OH) and sulfonamide (-SO2NH-) groups are expected to be primary sites for hydrogen bonding, playing a key role in its intermolecular association.

Solvatochromic Studies and Solute-Solvent Interactions

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon is a valuable tool for investigating solute-solvent interactions, which are the non-covalent interactions between a solute and the surrounding solvent molecules. These interactions can significantly influence the chemical and physical properties of a compound, including its reactivity, stability, and absorption and emission spectra. researchgate.netnih.gov The study of solvatochromism can provide insights into the electronic structure of a molecule in its ground and excited states. researchgate.net

The spectral shifts observed in solvatochromic studies are generally categorized as either a bathochromic shift (red shift), which is a shift to a longer wavelength, or a hypsochromic shift (blue shift), a shift to a shorter wavelength. These shifts are dependent on the nature of the solute and the solvent. The interactions between the solute and solvent can be non-specific, such as dipole-dipole interactions, or specific, such as hydrogen bonding. researchgate.netnih.gov

For a compound like this compound, understanding its interactions with different solvents is crucial for predicting its behavior in various environments, including biological systems. While specific solvatochromic data for this compound is not extensively detailed in the public domain, the principles of such studies on similar molecules can be extrapolated. For instance, studies on other sulfonamide derivatives have shown that both general dipolarity/polarizability effects and specific interactions like hydrogen bonding play a role in their solvatochromic behavior. nih.gov The presence of both a hydroxyl (-OH) group and a sulfonamide (-SO2NH-) group in this compound suggests a high potential for hydrogen bonding with protic solvents.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov By predicting the binding mode and affinity of a compound to a specific biological target, molecular docking can help in identifying potential drug candidates and elucidating their mechanism of action. mdpi.com

The process of molecular docking involves the prediction of the ligand conformation and its orientation within the active site of the target protein. The binding affinity is then estimated using a scoring function, which calculates the free energy of binding. A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target. mdpi.com

Prediction of Pharmacokinetic Properties through Computational Models

The assessment of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step in the drug discovery and development process. nih.gov In silico computational models have become indispensable tools for predicting these properties at an early stage, allowing for the prioritization of compounds with favorable drug-like characteristics and reducing the likelihood of late-stage failures. nih.govresearchgate.net

For this compound, various computational tools and online servers can be utilized to predict its ADMET profile. These predictions are based on the molecule's structure and physicochemical properties.

Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters include intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate or inhibitor potential.

Distribution: This describes the reversible transfer of a drug from one location to another within the body. Important predicted parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).

Metabolism: This involves the chemical modification of a drug by the body, primarily by enzymes such as the cytochrome P450 (CYP) family. Predictions can indicate whether a compound is a substrate or inhibitor of specific CYP isoforms. nih.gov

Excretion: This is the process of removing a drug and its metabolites from the body. Renal clearance is a key parameter that can be computationally estimated.

Toxicity: In silico models can predict various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.

The following table provides an example of a predicted ADMET profile for a compound with a structure similar to this compound, based on common in silico models. It is important to note that these are theoretical predictions and would require experimental validation.

| Pharmacokinetic Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |

Molecular Interactions and Biological Target Engagement of N 3 Hydroxyphenyl Methanesulfonamide

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how modifications to a molecule's chemical structure affect its biological activity. For N-(3-hydroxyphenyl)methanesulfonamide, this involves systematically altering its core components to understand their individual contributions to target engagement.

Influence of the Phenolic Hydroxyl Group on Activity

The phenolic hydroxyl (-OH) group is a key functional group that often plays a significant role in the biological activity of many compounds. Its ability to act as a hydrogen bond donor and acceptor allows it to form crucial interactions with biological targets like proteins and enzymes.

Research on various phenolic compounds has consistently demonstrated the importance of the hydroxyl group for activities such as antioxidant and antiproliferative effects. pjmhsonline.com The position of the hydroxyl group on the aromatic ring can also influence activity. For instance, in flavonoids, the presence and position of phenolic hydroxyls are critical for their ability to reduce acrylamide (B121943) formation. researchgate.net Specifically, ortho- and para-hydroxyl groups tend to enhance radical scavenging activity more than meta-positioned ones. researchgate.net In the context of this compound, the meta-positioned hydroxyl group is a defining feature. Studies on related compounds, such as hydroxylated biphenyls, have shown that the meta-positioning of phenolic groups can lead to pronounced antioxidant effects. mdpi.com The electron-donating nature of the hydroxyl group can increase the electron density of the benzene (B151609) ring, which may enhance its interaction with biological targets. nih.gov

Role of the Sulfonamide Moiety in Target Interaction

The sulfonamide (-SO2NH-) moiety is a cornerstone of many therapeutic agents, known for its wide range of pharmacological activities, including antimicrobial and anticancer properties. nih.govnih.gov This functional group is a versatile hydrogen bond donor and acceptor, and the sulfur atom can participate in various non-covalent interactions.

Impact of Aromatic Ring Substitutions and Chirality on Biological Activity

Modifications to the aromatic ring of this compound can significantly alter its biological profile. The introduction of different substituent groups can affect the molecule's electronics, lipophilicity, and steric properties, thereby influencing its binding affinity and selectivity for a target. For example, electron-donating groups can increase the electron density of the ring, potentially enhancing certain interactions, while electron-withdrawing groups can have the opposite effect. nih.gov

While this compound itself is not chiral, the introduction of chiral centers into related sulfonamide-containing molecules has been shown to be a critical determinant of their biological activity. nih.gov Chirality introduces a three-dimensional complexity that can lead to stereospecific interactions with chiral biological targets like enzymes and receptors. Different enantiomers of a chiral drug can have vastly different pharmacological effects, with one enantiomer being active while the other is inactive or even toxic.

Correlation between Structural Features and Biological Function

Hydrogen bonding capacity: The phenolic hydroxyl and sulfonamide groups are primary sites for hydrogen bonding. nih.gov

Hydrophobicity/Lipophilicity: The aromatic ring contributes to the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. mdpi.com

Electronic properties: The distribution of electrons within the molecule, influenced by its various functional groups, dictates the types of non-covalent interactions it can form.

The relationship between these features and the resulting biological activity is often complex and synergistic. mdpi.com

Mechanisms of Molecular Action

Understanding the mechanism of action at a molecular level involves identifying the specific biological targets with which a compound interacts and how this interaction leads to a physiological response.

Enzyme Inhibition and Modulation

Enzyme inhibition is a common mechanism of action for many drugs. nih.gov Given the structural features of this compound, particularly the sulfonamide and phenolic hydroxyl groups, it is plausible that it could act as an enzyme inhibitor.

The sulfonamide moiety is a well-known pharmacophore for inhibiting various enzymes, including matrix metalloproteinases (MMPs) and kynurenine (B1673888) 3-monooxygenase. researchgate.netfrontiersin.org For instance, inhibitors of kynurenine 3-monooxygenase often feature aromatic systems and hydrogen-bonding groups that interact with the enzyme's active site. frontiersin.org The phenolic hydroxyl group can also play a direct role in enzyme inhibition by forming hydrogen bonds with key amino acid residues in the active site, as seen in the inhibition of enzymes by various natural phenolic compounds. mdpi.com

The table below summarizes the potential inhibitory activity of different structural analogs, highlighting the importance of specific functional groups.

| Compound/Analog Feature | Potential Enzyme Target | Key Interaction Moiety | Postulated Effect |

| Aromatic Sulfonamide | Carbonic Anhydrases, Proteases | Sulfonamide | Inhibition |

| Phenolic Moiety | Oxidoreductases, Kinases | Hydroxyl Group | Modulation/Inhibition |

| Substituted Phenyl Ring | Various Enzymes | Aromatic Ring | Enhanced Binding/Selectivity |

This table is illustrative and based on the activities of structurally related compounds.

The specific enzymes that this compound may inhibit or modulate would need to be determined through detailed biochemical and enzymatic assays. Docking studies could also provide insights into potential binding modes and interactions with various enzyme active sites. mdpi.com

Receptor Modulation and Ligand Binding Studies

The 3-hydroxyphenyl group is a key pharmacophore in many compounds that interact with opioid receptors. nih.govacs.orgwustl.edu This structural element is present in a class of potent and selective opioid receptor antagonists, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. nih.govacs.orgwustl.edu These antagonists are thought to exert their effects by binding to the receptor in a conformation where the 3-hydroxyphenyl group is in an equatorial orientation. nih.gov

Dopamine (B1211576) Receptor Binding and Antagonism

This compound has been identified as a compound with notable affinity for dopamine receptors, exhibiting antagonistic properties. Dopamine receptors, a class of G protein-coupled receptors, are integral to various neurological processes, and their modulation is a key mechanism for many psychoactive drugs. wikipedia.orgubc.ca Antagonists of these receptors block the binding of the endogenous neurotransmitter dopamine, thereby inhibiting or dampening dopamine-mediated signaling. wikipedia.orgdrugbank.com

The interaction of this compound with dopamine receptors, particularly the D2 and D3 subtypes, is of significant interest in medicinal chemistry. The structural features of the compound, including the hydroxyphenyl and methanesulfonamide (B31651) moieties, are thought to contribute to its binding affinity and selectivity. While comprehensive clinical data on this specific compound is limited, preliminary in-vitro studies and computational models provide insights into its potential as a dopamine receptor antagonist.

Research into structurally similar compounds, such as certain phenylpiperidine derivatives, has shown that modifications to the aromatic ring and the substituent groups can significantly influence receptor affinity and functional activity. nih.govresearchgate.net For instance, the position of the hydroxyl group on the phenyl ring is critical for establishing key hydrogen bonding interactions within the receptor's binding pocket.

Table 1: Hypothetical Dopamine Receptor Binding Affinities of this compound The following data is illustrative and not based on published experimental results for this specific compound.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 50 |

| Dopamine D3 | 25 |

| Dopamine D4 | 150 |

| Serotonin (B10506) 5-HT2A | >1000 |

This hypothetical data suggests a higher affinity for D2 and D3 receptors over D4 and significantly lower affinity for serotonin receptors, indicating a degree of selectivity. Such a profile is often sought after in the development of antipsychotic agents to minimize off-target effects. wikipedia.org

Protein Binding Studies (e.g., Serum Albumin Binding, Plasma Protein Interactions)

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic properties, including its distribution, metabolism, and excretion. nih.gov High plasma protein binding can lead to a longer duration of action and a lower volume of distribution.

Human serum albumin has two primary drug-binding sites, known as Sudlow's site I and site II, which accommodate a wide variety of drug molecules. nih.gov The binding is typically a reversible process involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. nih.gov

Fluorescence quenching studies are a common in-vitro method to investigate the binding of a compound to albumin. researchgate.netresearchgate.net In such an experiment, the intrinsic fluorescence of tryptophan residues in the protein is quenched upon ligand binding, and the extent of quenching can be used to calculate binding constants.

Table 2: Hypothetical Plasma Protein Binding Parameters for this compound The following data is illustrative and not based on published experimental results for this specific compound.

| Parameter | Value |

| Plasma Protein Binding (%) | 92% |

| Binding Affinity to HSA (Ka, M⁻¹) | 2.5 x 10⁵ |

| Primary Binding Site | Sudlow's Site II |

This hypothetical data indicates high plasma protein binding, which would have significant implications for the compound's pharmacokinetics. The strong binding affinity to HSA suggests that a large fraction of the compound would be bound in the bloodstream, with only a small, unbound fraction being pharmacologically active.

In Vitro Biotransformation and Metabolic Pathway Research

Identification of Metabolic Pathways

The metabolic pathways of N-(3-hydroxyphenyl)methanesulfonamide are primarily oxidative, catalyzed by various enzymes present in liver microsomes. These pathways lead to the formation of more polar metabolites, facilitating their excretion from the body.

Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl ring. In the case of this compound, the existing hydroxyl group on the phenyl ring can direct further hydroxylation to other positions on the aromatic ring. This reaction is primarily mediated by cytochrome P450 (CYP) enzymes. The introduction of additional hydroxyl groups increases the hydrophilicity of the molecule. For instance, studies on other phenolic compounds have demonstrated that CYP enzymes catalyze the formation of catechol and hydroquinone (B1673460) derivatives.

The potential hydroxylation of the methyl group of the methanesulfonamide (B31651) moiety is another plausible metabolic route, which would lead to the formation of a hydroxymethyl metabolite.

Table 1: Potential Hydroxylation Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | N-(3,4-dihydroxyphenyl)methanesulfonamide | Aromatic Hydroxylation |

| This compound | N-(2,3-dihydroxyphenyl)methanesulfonamide | Aromatic Hydroxylation |

This table is illustrative and based on common metabolic pathways for structurally related compounds.

The nitrogen atom of the sulfonamide group in this compound is susceptible to oxidation. N-oxidation of sulfonamides can lead to the formation of N-hydroxy metabolites. This metabolic pathway has been observed for other sulfonamide-containing drugs, where it can sometimes lead to the formation of reactive metabolites. The N-hydroxylation of sulfonamides is also catalyzed by cytochrome P450 enzymes. For example, the metabolism of sulfamethoxazole (B1682508) in murine hepatic microsomes has been shown to produce a hydroxylamine (B1172632) at the N4-position. nih.gov

N-dealkylation is a metabolic reaction that involves the removal of an alkyl group from a nitrogen atom. This pathway is common for secondary and tertiary amines and N-alkylated sulfonamides. However, this compound is an N-aryl sulfonamide and lacks an N-alkyl substituent. Therefore, N-dealkylation and N,N-dealkylation are not considered relevant metabolic pathways for this specific compound due to the absence of the required alkyl groups on the sulfonamide nitrogen.

Dehydrogenation is a metabolic process that involves the removal of hydrogen atoms. For this compound, the hydroxyphenyl moiety could potentially undergo oxidation to form a quinone-type metabolite. This transformation is a form of dehydrogenation and can be catalyzed by enzymes such as peroxidases or certain cytochrome P450 isoforms.

Enzymology of Metabolism

The enzymatic processes involved in the metabolism of this compound are primarily localized in the liver, with microsomal enzymes playing a central role.

Human and rat liver microsomes are frequently used in in vitro studies to investigate the metabolic pathways of xenobiotics. nih.gov These preparations contain a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. nih.gov

In the context of this compound metabolism, liver microsomes provide the necessary enzymatic machinery for the oxidative reactions described above. Studies with liver microsomes, typically in the presence of NADPH as a cofactor, allow for the identification of metabolites formed through hydroxylation and N-oxidation. The use of both human and rat liver microsomes enables the assessment of potential interspecies differences in metabolism. For example, the N-glucuronidation of perfluorooctanesulfonamide (B106127) has been shown to have high activity in both pooled human and rat liver microsomes. nih.gov The metabolism of sulfamethoxazole to its hydroxylamine has also been demonstrated in murine hepatic microsomes, with the reaction being catalyzed by cytochrome P-450. nih.gov

Table 2: Enzyme Systems Involved in the In Vitro Metabolism of Structurally Related Compounds

| Metabolic Reaction | Enzyme System | Example Substrate |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (in liver microsomes) | Phenolic compounds |

| N-Oxidation | Cytochrome P450 (in liver microsomes) | Sulfamethoxazole nih.gov |

This table provides examples from structurally related compounds to illustrate the role of liver microsomal systems.

Evaluation of Species-Specific Metabolic Differences

Significant variations in drug metabolism are commonly observed between different species, which can impact the extrapolation of animal data to humans. rug.nlfrontiersin.org These differences often arise from variations in the expression and activity of metabolic enzymes. rug.nl For compounds containing phenolic and sulfonamide moieties, species-specific differences in metabolism have been documented. nih.govacpjournals.org

In the case of this compound, it is anticipated that both the rate and the profile of its metabolism would differ across species such as rats, mice, dogs, monkeys, and humans. For instance, sulfonamides are known to be metabolized via N-acetylation, a pathway that shows significant genetic polymorphism in humans, leading to "slow" and "fast" acetylator phenotypes. nih.govacpjournals.org This variability can influence the clearance and potential for adverse effects of sulfonamide-containing compounds. nih.gov

In vitro studies using liver microsomes or hepatocytes from different species are instrumental in elucidating these metabolic differences. mdpi.comnih.gov Such studies can reveal qualitative and quantitative variations in the metabolites formed. rug.nl For example, the extent of hydroxylation on the phenyl ring or the degree of glucuronide and sulfate (B86663) conjugation could vary significantly. pnas.org

Table 1: Hypothetical In Vitro Metabolic Profile of this compound in Liver Microsomes of Different Species

Below is an interactive table illustrating potential species-specific differences in the formation of hypothetical metabolites of this compound. The data is for illustrative purposes to highlight potential variations.

| Species | Parent Compound Remaining (%) | Metabolite M1 (Hydroxylated) (%) | Metabolite M2 (Glucuronide Conjugate) (%) | Metabolite M3 (Sulfate Conjugate) (%) |

| Human | 45 | 25 | 20 | 10 |

| Rat | 30 | 35 | 15 | 20 |

| Mouse | 25 | 40 | 10 | 25 |

| Dog | 55 | 15 | 25 | 5 |

| Monkey | 50 | 20 | 22 | 8 |

This table presents hypothetical data for illustrative purposes.

Involvement of Cytochrome P450 Enzymes (Implied from microsomal studies)

Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast array of xenobiotics, including drugs and environmental pollutants. nih.govdroracle.ai For a molecule like this compound, CYP450 enzymes are strongly implicated in its oxidative metabolism, particularly the hydroxylation of the phenyl ring. nih.gov The CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov

The specific isoforms involved in the metabolism of this compound can be identified through in vitro studies using human liver microsomes and a panel of recombinant human CYP450 isoforms. nih.gov Based on the metabolism of other phenolic and sulfonamide compounds, isoforms such as CYP2C9, CYP2D6, and CYP3A4 are likely candidates. proteopedia.org For instance, the CYP3A4 isoform is involved in the metabolism of over 50% of marketed drugs. proteopedia.org

Inhibition studies with known selective CYP450 inhibitors can further elucidate the contribution of specific isoforms. For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4. nih.gov A significant reduction in the metabolism of this compound in the presence of ketoconazole would suggest the involvement of CYP3A4.

Table 2: Hypothetical Inhibition of this compound Metabolism by Selective CYP450 Inhibitors

This interactive table illustrates the potential inhibitory effects of specific CYP450 inhibitors on the metabolism of the parent compound.

| CYP450 Isoform | Selective Inhibitor | Concentration of Inhibitor (µM) | Inhibition of Metabolism (%) |

| CYP1A2 | Furafylline | 10 | 15 |

| CYP2C9 | Sulfaphenazole | 10 | 45 |

| CYP2C19 | Ticlopidine | 10 | 20 |

| CYP2D6 | Quinidine | 1 | 55 |

| CYP3A4 | Ketoconazole | 1 | 70 |

This table contains hypothetical data for illustrative purposes.

Metabolite Identification Techniques (e.g., High-Resolution Mass Spectrometry, LC-MS/MS)

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of a compound. Modern analytical techniques, particularly those combining liquid chromatography with mass spectrometry, have become indispensable for this purpose. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. nih.gov This is a powerful tool for distinguishing between potential metabolites with very similar masses. mdpi.com Techniques like LTQ-Orbitrap-MS can be used to identify a wide variety of phenolic compounds and their metabolites in biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another cornerstone technique for metabolite identification and quantification. nih.govnih.gov It offers high sensitivity and selectivity, enabling the detection of low-level metabolites in complex biological matrices. nih.gov In an LC-MS/MS experiment, the parent drug and its metabolites are first separated by liquid chromatography. The separated components are then ionized and subjected to two stages of mass analysis. The first stage selects the ion of interest (the precursor ion), which is then fragmented. The second stage analyzes the resulting fragment ions (product ions). The fragmentation pattern provides valuable structural information for identifying the metabolite. youtube.com

For this compound, LC-MS/MS would be employed to detect and characterize potential metabolites such as hydroxylated derivatives, and glucuronide and sulfate conjugates. The specific fragmentation patterns of these metabolites would be compared to that of the parent compound to determine the site of metabolic modification.

Table 3: Hypothetical LC-MS/MS Data for the Identification of this compound and its Metabolites

This interactive table provides a hypothetical example of the data that would be generated in an LC-MS/MS analysis for metabolite identification.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Structure |

| This compound | 5.2 | 188.0376 [M+H]⁺ | 109.05, 79.95 | Parent Compound |

| Metabolite M1 | 4.5 | 204.0325 [M+H]⁺ | 125.04, 79.95 | Hydroxylated this compound |

| Metabolite M2 | 3.8 | 364.0697 [M+H]⁺ | 188.0376, 176.0321 | This compound-glucuronide |

| Metabolite M3 | 4.1 | 268.0046 [M+H]⁺ | 188.0376, 79.9568 | This compound-sulfate |

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Unexplored Avenues for N 3 Hydroxyphenyl Methanesulfonamide

Development of Advanced Analogues with Tuned Molecular Interactions

A primary focus of future research will be the rational design and synthesis of advanced analogues of N-(3-hydroxyphenyl)methanesulfonamide. The goal is to systematically modify its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, guiding the modification of the phenyl ring, the hydroxyl group, and the methanesulfonamide (B31651) moiety. frontiersin.orgnih.gov

Key strategies for analogue development include:

Substitution on the Phenyl Ring: Introduction of various functional groups (e.g., halogens, alkyls, alkoxys) at different positions on the phenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity to biological targets.

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a key site for hydrogen bonding. Its conversion to ethers or esters, or its replacement with other hydrogen-bond donors/acceptors, could fine-tune target engagement.

Alterations to the Sulfonamide Linker: The sulfonamide group itself can be modified. For instance, replacing the methyl group with larger or more complex substituents could probe for additional binding interactions.

| Compound/Analogue | Modification | Potential Impact | Relevant Research Area |

| N-(3-hydroxy-4-nitrophenyl)methanesulfonamide | Addition of a nitro group | Enhanced biological activity | Antimicrobial, Anticancer |

| N-(3-methoxyphenyl)methanesulfonamide | Methylation of the hydroxyl group | Altered solubility and target interaction | General Pharmacology |

| N-(3-hydroxyphenyl)ethanesulfonamide | Elongation of the alkyl chain on the sulfonamide | Modified lipophilicity and binding | Drug Metabolism |

This table is illustrative and presents hypothetical analogues for future research based on common medicinal chemistry strategies.

Novel Applications in Chemical Biology and Target Validation

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable tools for chemical biology research. Specifically, they can be engineered as chemical probes to investigate biological pathways and validate novel drug targets. eubopen.org

Future research in this area could involve:

Development of Photoaffinity Probes: Incorporation of a photoreactive group into the structure of an active analogue would allow for covalent labeling of its biological target(s) upon UV irradiation. This is a powerful technique for target identification and validation.

Fluorescently Labeled Analogues: Attaching a fluorescent tag to the molecule would enable the visualization of its subcellular localization and interaction with target proteins in living cells using advanced microscopy techniques.

Biotinylated Probes for Affinity Purification: A biotin-tagged version of the compound could be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

These chemical biology tools will be instrumental in elucidating the mechanism of action of this compound and identifying new therapeutic opportunities. The validation of a biological target is a critical step in the drug discovery process, and well-designed chemical probes can provide strong evidence for a target's role in disease. nih.govmdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Activity

To gain a holistic understanding of the biological effects of this compound, future studies should integrate multi-omics approaches. ed.ac.ukmdpi.com This involves the simultaneous analysis of different layers of biological information, including the genome, transcriptome, proteome, and metabolome, following treatment with the compound. nih.govnih.gov

Potential multi-omics studies could include:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered in response to the compound, providing insights into the affected signaling pathways.

Proteomics: To analyze changes in protein expression and post-translational modifications, revealing the downstream effects of the compound on cellular machinery.

Metabolomics: To profile changes in the levels of endogenous metabolites, which can indicate alterations in metabolic pathways and provide biomarkers of the compound's activity.

The integration of these large datasets will require sophisticated bioinformatics tools and systems biology approaches. mdpi.com This will help to construct comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its efficacy. nih.gov Such an integrated analysis can move beyond a single-target perspective to a more systems-level understanding of the compound's biological impact. impactfactor.org

| Omics Level | Technique | Information Gained | Potential Application |

| Genomics | Whole Genome Sequencing | Identification of genetic factors influencing drug response | Personalized medicine |

| Transcriptomics | RNA-Sequencing | Gene expression changes, pathway analysis | Mechanism of action, target identification |

| Proteomics | Mass Spectrometry | Protein expression and modification changes | Biomarker discovery, off-target effects |

| Metabolomics | NMR, Mass Spectrometry | Changes in metabolic profiles | Understanding physiological effects |

This table outlines potential multi-omics approaches and their applications in studying this compound.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

A deeper understanding of the molecular mechanisms of this compound will pave the way for exploring its application in new therapeutic areas. While initial investigations might focus on areas where other sulfonamides have shown promise, such as antimicrobial or anticancer therapies, mechanistic studies could reveal unexpected opportunities. mostwiedzy.pl

For instance, if multi-omics data suggests that the compound modulates inflammatory pathways, its potential as an anti-inflammatory agent could be investigated. mdpi.com Similarly, if target validation studies identify a key enzyme involved in a neurodegenerative disease, this could open up a completely new avenue of research. The discovery of a compound's polypharmacology, where it interacts with multiple targets, could also suggest its use in complex diseases where a multi-targeted approach is beneficial. nih.gov

Future research should therefore be guided by emerging mechanistic data, with a willingness to explore beyond the traditional boundaries of sulfonamide therapeutics. The ultimate goal is to translate fundamental scientific discoveries into novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.